molecular formula C8H5F2N3O2 B8418558 1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-

1H-Pyrrolo[2,3-b]pyridine, 2-(difluoromethyl)-5-nitro-

Cat. No. B8418558
M. Wt: 213.14 g/mol
InChI Key: XBGYPVALKXFZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08338452B2

Procedure details

Potassium carbonate (0.25 g, 1.76 mmol) was added to a solution of 2-(difluoromethyl)-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.089 g, 0.252 mmol) in methanol (2.2 mL) and water (0.7 mL). The reaction mixture was heated at 40° C. for 30 minutes. The reaction mixture was then cooled down and treated with water and ethyl acetate. The layers were separated. The combined organic layers were washed twice with water, dried over sodium sulfate, filtered, and evaporated to afford 2-(difluoromethyl)-5-nitro-1H-pyrrolo[2,3-b]pyridine (0.032 g, 49%).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.089 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[F:7][CH:8]([F:30])[C:9]1[N:20](S(C2C=CC=CC=2)(=O)=O)[C:12]2=[N:13][CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=[C:11]2[CH:10]=1.C(OCC)(=O)C>CO.O>[F:30][CH:8]([F:7])[C:9]1[NH:20][C:12]2=[N:13][CH:14]=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=[C:11]2[CH:10]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.089 g
Type
reactant
Smiles
FC(C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1S(=O)(=O)C1=CC=CC=C1)F
Name
Quantity
2.2 mL
Type
solvent
Smiles
CO
Name
Quantity
0.7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled down
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
The combined organic layers were washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=2C(=NC=C(C2)[N+](=O)[O-])N1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.032 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 59.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.